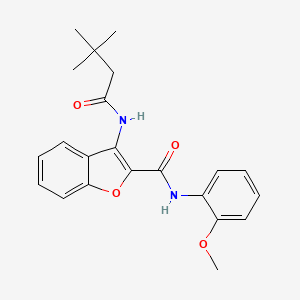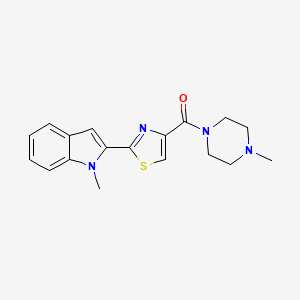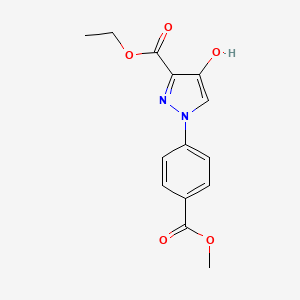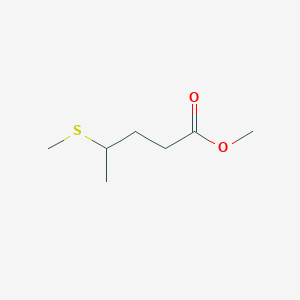![molecular formula C15H14N2O3S3 B2809588 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2194965-61-0](/img/structure/B2809588.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, with a bithiophene moiety and a hydroxyethyl group
作用機序
Target of Action
Sulfonamides, a group to which this compound belongs, are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. By binding to the enzyme, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a precursor of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid in bacteria. Folic acid is a vital component in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, the inhibition of folic acid synthesis impedes these critical cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The specifics of metabolism and excretion would need further investigation.
Result of Action
The result of the action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents the bacteria from producing essential components for their growth and reproduction, such as nucleic acids and amino acids .
Action Environment
The action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Furthermore, the compound’s effectiveness may be affected by the bacterial strain’s resistance level, as resistance to one sulfonamide often indicates resistance to all
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide typically involves multiple steps
Synthesis of Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a thiophene derivative is coupled with a stannylated thiophene in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Attachment of Pyridine-3-sulfonamide: The final step involves the sulfonamide formation, which can be achieved by reacting the hydroxyethyl-bithiophene intermediate with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene moiety can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated bithiophene derivatives.
科学的研究の応用
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biological assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is unique due to its combination of a bithiophene moiety and a pyridine-3-sulfonamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research in organic electronics and medicinal chemistry.
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-13(9-17-23(19,20)12-2-1-6-16-8-12)15-4-3-14(22-15)11-5-7-21-10-11/h1-8,10,13,17-18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNSYXVKQQUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2809512.png)

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)

![8-{[Bis(2-methylpropyl)amino]methyl}-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)

![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)

